molecular formula C7H9ClO3 B1401540 Ethyl 3-chloro-2-formylbut-2-enoate CAS No. 85103-27-1

Ethyl 3-chloro-2-formylbut-2-enoate

Cat. No.: B1401540
CAS No.: 85103-27-1
M. Wt: 176.6 g/mol
InChI Key: HXIZWZRSIGKIDL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-formylbut-2-enoate (CAS 31357-78-5) is a chlorinated α,β-unsaturated ester with the molecular formula C₇H₉ClO₃. Its IUPAC name is (Z)-3-chloro-2-formylbut-2-enoic acid ethyl ester, featuring a conjugated enone system with a formyl (-CHO) and chloro (-Cl) substituent at positions 2 and 3, respectively, on the but-2-enoate backbone . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cyclization reactions to form heterocyclic frameworks such as oxazoloquinolines and imidazole carboxylates . Its electrophilic formyl and chloro groups enable participation in condensation, nucleophilic substitution, and cycloaddition reactions, making it valuable in medicinal and agrochemical research.

Properties

CAS No.

85103-27-1

Molecular Formula

C7H9ClO3

Molecular Weight

176.6 g/mol

IUPAC Name

ethyl 3-chloro-2-formylbut-2-enoate

InChI

InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3

InChI Key

HXIZWZRSIGKIDL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C(C)Cl)C=O

Canonical SMILES

CCOC(=O)C(=C(C)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Synthesis Method Applications/Reactivity
This compound C₇H₉ClO₃ Cl (3), CHO (2) Chloro, formyl, ester Not explicitly described (likely via aldehyde intermediates) Heterocycle synthesis (e.g., oxazoloquinolines)
Ethyl 3-chloro-4,4,4-trifluoro-2-formylbut-2-enoate C₇H₆ClF₃O₃ Cl (3), CHO (2), CF₃ (4) Chloro, formyl, trifluoromethyl, ester Reduction of aldehyde using NaBH₄ in ethanol Precursor for fluorinated pharmaceuticals/agrochemicals
Ethyl 4-amino-3-chlorobut-2-enoate C₆H₁₀ClNO₂ Cl (3), NH₂ (4) Chloro, amine, ester Not explicitly described (likely via aminolysis) Pharmaceutical intermediates (amine functionality enables peptide coupling)
Ethyl 4-amino-2-chlorobut-2-enoate C₆H₁₀ClNO₂ Cl (2), NH₂ (4) Chloro, amine, ester Synthetic route unspecified (registry data unavailable) Potential building block for bioactive molecules

Key Observations

Substituent Effects on Reactivity Formyl vs. Trifluoromethyl Groups: The formyl group in this compound enhances electrophilicity, favoring condensations (e.g., with amines to form imines) . In contrast, the trifluoromethyl group in Ethyl 3-chloro-4,4,4-trifluoro-2-formylbut-2-enoate increases lipophilicity and metabolic stability, making it suitable for fluorinated drug candidates . Amino vs. Formyl Groups: Amino-substituted analogs (e.g., Ethyl 4-amino-3-chlorobut-2-enoate) exhibit nucleophilic character due to the -NH₂ group, enabling participation in amide bond formation or Mannich reactions , unlike the electrophilic formyl group in the parent compound.

Synthetic Utility this compound is pivotal in cyclization reactions under acidic conditions (e.g., polyphosphoric acid, PPA) to yield fused heterocycles . The trifluoro derivative requires controlled reduction (NaBH₄ at -10°C) to retain stereochemical integrity, highlighting the sensitivity of fluorinated compounds to reaction conditions .

Steric and Electronic Considerations The (Z)-stereochemistry of this compound (confirmed by CAS registry data ) may influence regioselectivity in cycloadditions compared to non-stereospecific analogs. Chlorine at position 3 in the parent compound enhances electrophilicity at the α,β-unsaturated ester, facilitating Michael additions.

Table 2: Comparative Physicochemical Data

Property This compound Ethyl 3-chloro-4,4,4-trifluoro-2-formylbut-2-enoate Ethyl 4-amino-3-chlorobut-2-enoate
Molecular Weight (g/mol) 176.6 230.6 163.6
Solubility Likely polar aprotic solvents Enhanced lipophilicity (due to -CF₃) Moderate polarity (amine group)
Thermal Stability Stable under PPA conditions Requires low-temperature synthesis Not reported

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